![molecular formula C20H17BrN2OS2 B2710385 3-benzyl-2-((4-bromobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877618-90-1](/img/structure/B2710385.png)
3-benzyl-2-((4-bromobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-benzyl-2-((4-bromobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” belongs to the class of organic compounds known as thienopyrimidines. Thienopyrimidines are aromatic heterocyclic compounds that contain a thiophene ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring fused to a pyrimidine ring. The benzyl group is attached to the third position of the thiophene ring, and a (4-bromobenzyl)thio group is attached to the second position of the thiophene ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. The bromine atom in the (4-bromobenzyl)thio group could potentially undergo nucleophilic substitution reactions .科学的研究の応用
Synthesis and Antimicrobial Activities
Research has identified compounds structurally related to 3-benzyl-2-((4-bromobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one as promising candidates for antimicrobial and antifungal applications. For instance, new derivatives have been synthesized that demonstrate significant antibacterial and antifungal activities against various strains of bacteria and yeast-like fungi, showcasing higher effectiveness than some standard treatments in certain cases (Kahveci et al., 2020).
Antitumor Activity
Several studies have explored the antitumor potential of thienopyrimidinone derivatives. Compounds with the core structure similar to the compound have shown promising antitumor activities in vitro. These studies highlight the compound's role in inhibiting the growth of various cancer cell lines, suggesting its potential utility in cancer research (Edrees & Farghaly, 2017).
Enzyme Inhibition
Research into the enzyme inhibitory effects of thienopyrimidinone derivatives has demonstrated their potential in targeting specific enzymes. For example, some derivatives have been identified as potent inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes crucial for DNA synthesis and repair. These findings suggest applications in developing new therapeutic agents for diseases where enzyme inhibition is a viable strategy (Gangjee et al., 2008).
Chemical Sensing and Detection
Additionally, derivatives of the compound have been utilized in the development of fluorescent probes for the selective detection of thiophenols over aliphatic thiols. This application is particularly relevant in environmental and biological sciences, where sensitive and selective detection techniques for toxic substances or biologically active compounds are required (Wang et al., 2012).
将来の方向性
Future research could focus on studying the biological activity of this compound, given that related thienopyrimidine derivatives have shown promising biological activities . Additionally, further studies could explore the synthesis of this compound and its derivatives, as well as their physical and chemical properties.
作用機序
Target of Action
Thieno[2,3-d]pyrimidin-4(3H)-ones have been studied for their antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Result of Action
Some thieno[2,3-d]pyrimidin-4(3H)-ones have shown significant antimycobacterial activity, suggesting they have a molecular and cellular effect on mycobacteria .
特性
IUPAC Name |
3-benzyl-2-[(4-bromophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2OS2/c21-16-8-6-15(7-9-16)13-26-20-22-17-10-11-25-18(17)19(24)23(20)12-14-4-2-1-3-5-14/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESTYACTMHRMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2710302.png)
![3-(4-bromophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2710303.png)


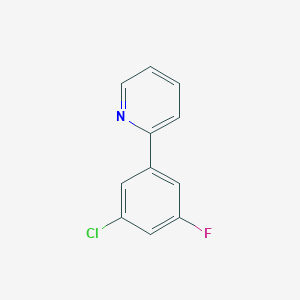
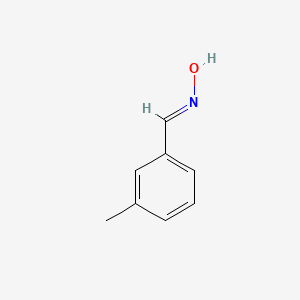
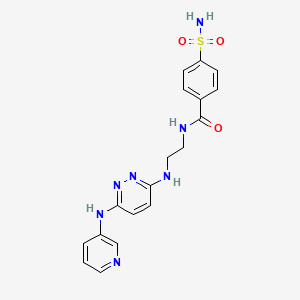
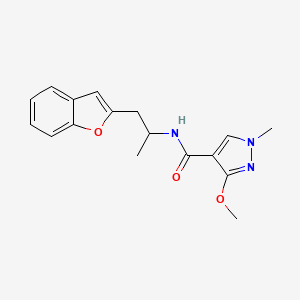
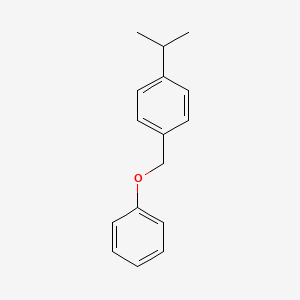
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2710315.png)
![6-Benzyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2710319.png)
![N-(2-methoxyphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2710321.png)
![methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B2710322.png)
![5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B2710323.png)